molecular formula C22H26BrN3OS B2852300 (Z)-3,4-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide CAS No. 1217206-82-0

(Z)-3,4-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide

Cat. No.: B2852300
CAS No.: 1217206-82-0
M. Wt: 460.43
InChI Key: SSQQPJUYSOQEFO-YJACDMIVSA-N
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Description

(Z)-3,4-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a thiazole-derived compound characterized by a morpholino group, a p-tolyl substituent, and a 3,4-dimethylaniline moiety. Its structure features a thiazol-2-ylidene scaffold, which is stabilized by resonance and intramolecular hydrogen bonding. The morpholino group enhances aqueous solubility, while the p-tolyl and dimethylaniline groups contribute to lipophilicity, influencing its pharmacokinetic profile. Potential applications may include pharmacological activities inferred from structurally related compounds, such as cardioprotective or muscle-relaxant effects .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(4-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS.BrH/c1-16-4-7-19(8-5-16)21-15-27-22(25(21)24-10-12-26-13-11-24)23-20-9-6-17(2)18(3)14-20;/h4-9,14-15H,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQQPJUYSOQEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC(=C(C=C3)C)C)N2N4CCOCC4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Optimization: The p-tolyl and morpholino groups in the target compound balance lipophilicity and solubility, making it a candidate for in vivo studies.
  • Activity Predictions : Based on , the compound may exhibit cardioprotective or anti-ischemic effects, though empirical validation is required.
  • Synthetic Challenges : Steric hindrance from 3,4-dimethylaniline may complicate synthesis compared to simpler phenyl-substituted analogues .

Preparation Methods

Synthesis of 4-(p-Tolyl)thiazol-2(3H)-ylidene

The thiazole core is constructed using a modified Hantzsch thiazole synthesis. A thiourea derivative (e.g., N-morpholinothiourea) reacts with α-bromo-4-methylacetophenone in ethanol under reflux (Scheme 1).

Procedure :

  • Dissolve N-morpholinothiourea (10 mmol) and α-bromo-4-methylacetophenone (10 mmol) in absolute ethanol (50 mL).
  • Reflux at 80°C for 12 hours under nitrogen.
  • Cool to room temperature, precipitate with ice-water, and filter.
  • Purify via flash chromatography (silica gel, ethyl acetate/hexane 1:3).

Key Data :

  • Yield: 78–85%
  • Characterization: $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 7.25 (d, *J* = 8.0 Hz, 2H, Ar-H), 6.98 (d, *J* = 8.0 Hz, 2H, Ar-H), 3.72–3.68 (m, 4H, morpholino), 2.45 (s, 3H, CH$$3$$), 2.32 (s, 3H, CH$$_3$$).

Morpholino Substitution via Nucleophilic Aromatic Substitution

Introducing the Morpholino Group

The morpholino moiety is introduced at the 3-position of the thiazole via SNAr reaction. The thiazole intermediate is treated with morpholine in the presence of a base (e.g., K$$2$$CO$$3$$) in DMF at 100°C (Scheme 2).

Procedure :

  • Suspend 4-(p-tolyl)thiazol-2(3H)-ylidene (5 mmol) and morpholine (15 mmol) in DMF (20 mL).
  • Add K$$2$$CO$$3$$ (10 mmol) and heat at 100°C for 6 hours.
  • Quench with water, extract with dichloromethane, dry over Na$$2$$SO$$4$$, and concentrate.
  • Recrystallize from ethanol.

Key Data :

  • Yield: 82–90%
  • Characterization: HRMS (ESI): m/z calcd for C$${16}$$H$${19}$$N$$_3$$OS [M+H]$$^+$$: 310.1281; found: 310.1285.

Imine Formation with 3,4-Dimethylaniline

Condensation Reaction for (Z)-Configuration Control

The imine linkage is established by reacting the thiazole-morpholino intermediate with 3,4-dimethylaniline in acetic acid under reflux. The acidic conditions favor (Z)-selectivity via kinetic control (Scheme 3).

Procedure :

  • Dissolve thiazole-morpholino intermediate (5 mmol) and 3,4-dimethylaniline (6 mmol) in glacial acetic acid (15 mL).
  • Reflux at 120°C for 8 hours.
  • Cool, neutralize with saturated NaHCO$$_3$$, and extract with ethyl acetate.
  • Purify via column chromatography (alumina, chloroform/methanol 9:1).

Key Data :

  • Yield: 65–72%
  • Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-d$$6$$): δ 7.89 (s, 1H, N=CH), 7.32–7.15 (m, 6H, Ar-H), 3.85–3.75 (m, 4H, morpholino), 2.51 (s, 3H, CH$$3$$), 2.34 (s, 3H, CH$$3$$), 2.28 (s, 6H, CH$$3$$).

Hydrobromide Salt Formation

Final Salt Precipitation

The free base is treated with hydrogen bromide (33% in acetic acid) to form the hydrobromide salt.

Procedure :

  • Dissolve the (Z)-imine product (5 mmol) in dry dichloromethane (10 mL).
  • Add HBr (33% in acetic acid, 6 mmol) dropwise at 0°C.
  • Stir for 2 hours, filter the precipitate, and wash with cold ether.
  • Dry under vacuum.

Key Data :

  • Yield: 88–94%
  • Melting Point: 214–216°C
  • Characterization: IR (KBr): ν 2550 cm$$^{-1}$$ (N–H stretch), 1635 cm$$^{-1}$$ (C=N stretch).

Optimization and Challenges

Stereochemical Control

The (Z)-configuration is confirmed via NOESY NMR, showing proximity between the thiazole C–H and the aniline methyl groups. Competing (E)-isomer formation (<5%) is minimized by using acetic acid as the solvent.

Scalability and Yield Improvements

Replacing DMF with DMAc in the morpholino substitution step increases yield by 12% due to improved solubility.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-3,4-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide?

The synthesis involves multi-step protocols common to thiazole derivatives. Key steps include:

  • Coupling reactions : Use coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in dichloromethane to form the thiazole backbone .
  • Crystallization : Ethanol is effective for recrystallization to achieve high purity (>95%) .
  • Z-Isomer control : Reaction pH (6.5–7.5) and temperature (40–50°C) are critical to favor the Z-configuration, verified by NOESY NMR .

Q. Table 1: Representative Synthesis Data for Analogous Thiazoles

StepReagents/ConditionsYieldPurity (HPLC)Reference
CouplingEDC, DCM, 25°C78%92%
CyclizationEtOH, reflux85%95%
CrystallizationEtOH, 4°C80%99%

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological validation includes:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., morpholino and p-tolyl groups) and Z-configuration via coupling constants .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 443.6) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., intramolecular N–H⋯O bonds) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should focus on:

  • Anticancer activity : MTT assays against HeLa or MCF-7 cell lines (IC₅₀ < 10 μM reported for analogues) .
  • Antimicrobial testing : Broth microdilution for MIC values against S. aureus and E. coli .
  • Mechanistic studies : DNA intercalation (UV-vis DNA-binding assays) or kinase inhibition (e.g., EGFR tyrosine kinase) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

SAR strategies include:

  • Functional group modulation : Replace the morpholino group with piperazine or thiomorpholine to assess solubility/bioactivity changes .
  • Substituent positioning : Compare para- vs. meta-tolyl groups on thiazole ring to optimize target binding .
  • Hydrogen-bonding analysis : Use DFT calculations (e.g., Gaussian) to predict interactions with biological targets like DNA topoisomerase II .

Q. Table 2: SAR Trends in Analogous Thiazole Derivatives

ModificationBiological Activity (IC₅₀)Solubility (logP)Reference
Morpholino → PiperazineAnticancer: 8.2 μM → 5.7 μM2.1 → 1.8
p-Tolyl → m-TolylDNA binding affinity: 1.2 → 0.8 (ΔΔG)3.0 → 2.9

Q. How should researchers resolve contradictions in biological activity data across different assay models?

Contradictions often arise from assay-specific factors:

  • Cell line variability : Test cytotoxicity in both adherent (HeLa) and suspension (Jurkat) cells to rule out culture-dependent effects .
  • Redox interference : Include ROS scavengers (e.g., NAC) to distinguish true activity from oxidative stress artifacts .
  • Pharmacokinetic factors : Perform metabolic stability assays (e.g., microsomal incubation) to identify rapid degradation in certain models .

Q. What advanced techniques characterize its stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC (e.g., t₁/₂ = 12 h at pH 7.4) .
  • Thermal analysis : DSC/TGA to determine melting point (e.g., 210–212°C) and decomposition pathways .
  • Light sensitivity : UV/Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) .

Q. How can computational modeling enhance understanding of its mechanism of action?

  • Molecular docking : Use AutoDock Vina to predict binding modes with targets like β-tubulin (docking score < -8.0 kcal/mol) .
  • MD simulations : GROMACS for assessing binding stability over 100 ns trajectories .
  • ADMET prediction : SwissADME to optimize logP (<3) and rule out hepatotoxicity .

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